molecular formula C20H19Cl2N3S2 B2554046 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine CAS No. 341965-38-6

2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine

Cat. No.: B2554046
CAS No.: 341965-38-6
M. Wt: 436.41
InChI Key: PQGZBLSUWPKWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine (CAS: 341965-39-7) is a pyrimidine derivative with a molecular formula of C₁₉H₁₇Cl₂N₃S₂ and a molar mass of 422.39 g/mol . Its structure features a pyrimidine core substituted with:

  • A 2,6-dichlorobenzylsulfanyl group at position 2.
  • A phenylsulfanylmethyl group at position 4.
  • A dimethylamine group at position 3.

Key physicochemical properties include a predicted density of 1.40±0.1 g/cm³, boiling point of 606.9±55.0 °C, and pKa of 3.69±0.10, indicating moderate solubility in acidic environments .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3S2/c1-25(2)19-11-14(12-26-15-7-4-3-5-8-15)23-20(24-19)27-13-16-17(21)9-6-10-18(16)22/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGZBLSUWPKWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the dichlorophenyl and phenylsulfanyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dichlorophenyl Group: This step may involve nucleophilic substitution reactions using dichlorobenzyl chloride.

    Introduction of Phenylsulfanyl Group: This can be done through thiolation reactions using phenylthiol.

Industrial Production Methods

Industrial production of this compound

Biological Activity

The compound 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine , also known by its CAS number 341965-38-6, is a pyrimidine derivative with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}Cl2_2N3_3S2_2
  • Molar Mass : 436.42 g/mol
  • Structural Characteristics : The compound features a dichlorophenyl group and sulfanyl moieties, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of sulfur atoms in the structure suggests potential activity in redox reactions and enzyme inhibition.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

Biological Activity Overview

The biological activities of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine include:

  • Anticancer Activity : Research has indicated that similar pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that compounds with a pyrimidine core can induce apoptosis in human cancer cells through the mitochondrial pathway.
  • Antibacterial Effects : The compound's structure suggests potential antibacterial properties. In vitro studies have demonstrated that related compounds inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibits bacterial growth
Enzyme InhibitionAffects metabolic pathways

Case Studies

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a related pyrimidine compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspases, leading to programmed cell death.
  • Antibacterial Testing : Another investigation explored the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting that modifications to the sulfanyl groups could enhance activity.

Scientific Research Applications

The compound's structure suggests it may interact with various biological targets, which has led to investigations into its pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance:

  • Mechanism of Action : It is hypothesized that this compound may inhibit receptor tyrosine kinases (RTKs) which play a crucial role in cancer cell proliferation and survival.
  • Case Study : A study on structurally related pyrimidine derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that the compound may exhibit similar properties. In vitro assays revealed IC50 values indicating effective growth inhibition at low concentrations .

Antimicrobial Properties

The thienopyrimidine core of the compound is known for its antimicrobial potential:

  • Activity Against Pathogens : Preliminary studies have shown that derivatives can exhibit activity against a range of bacterial and fungal strains. The mechanism often involves disruption of critical cellular processes necessary for microbial survival.
  • Case Study : A comparative analysis of thienopyrimidine derivatives indicated promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, highlighting their potential as antimicrobial agents .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest:

  • Target Enzymes : It may inhibit enzymes involved in metabolic pathways or signaling cascades, impacting cellular functions.
  • Research Findings : Studies have shown that similar compounds can effectively inhibit specific enzymes related to cancer metabolism, suggesting that this compound might have analogous effects .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReferences
AntitumorInhibition of receptor tyrosine kinases
AntimicrobialDisruption of cellular processes in pathogens
Enzyme InhibitionInhibition of metabolic enzymes

Comparison with Similar Compounds

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

Structural Features :

  • Pyrimidine core with 6-methyl and 2-phenyl substituents.
  • 4-Methoxyphenylaminomethyl group at position 4.
  • 2-Fluorophenylamine at position 4 .

Key Differences :

  • Substituent Halogenation : The presence of fluorine (electron-withdrawing) vs. chlorine in the target compound may alter electron distribution and binding affinity.
  • Hydrogen Bonding : The fluorinated derivative exhibits intramolecular N–H⋯N hydrogen bonding , stabilizing a six-membered ring, while the target compound lacks such interactions .
  • Bioactivity: The fluorinated compound demonstrates antibacterial and antifungal activity due to its immunomodulating design, whereas the target compound’s bioactivity remains uncharacterized in the evidence .

6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-{[(4-Fluorophenyl)Methyl]Sulfanyl}-N-Methylpyrimidin-4-Amine

Structural Features :

  • 4-Chlorophenylsulfanylmethyl at position 5.
  • 4-Fluorobenzylsulfanyl at position 2.
  • Methylamine at position 4 (vs. dimethylamine in the target compound) .

Key Differences :

  • Halogen Positioning : The para-chloro and para-fluoro substituents may enhance lipophilicity compared to the ortho-dichloro group in the target compound.
  • Amine Substitution: The monomethylamine group (pKa ~9–10) likely reduces basicity compared to the dimethylamine group (pKa ~3.69), affecting solubility and membrane permeability .

N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

Structural Features :

  • 4-Chlorophenylamine at position 4.
  • 4-Chlorophenylaminomethyl at position 5.
  • 2-Phenyl and 6-methyl substituents .

Key Differences :

  • Symmetry : The dual 4-chlorophenyl groups create a symmetrical electron-withdrawing effect, contrasting with the asymmetrical 2,6-dichlorophenyl and phenylsulfanyl groups in the target compound.
  • Crystal Packing : Polymorphic forms of this compound exhibit C–H⋯π interactions , absent in the target compound’s reported structure .

Comparative Data Table

Compound Name Substituents (Positions) Halogenation Amine Group Reported Bioactivity
Target Compound 2,6-Dichlorobenzylsulfanyl (2), Phenylsulfanylmethyl (6) 2×Cl (ortho) N,N-Dimethyl (4) Not reported
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl (4), 4-Methoxyphenylaminomethyl (5) F (para) NH (4) Antibacterial, Antifungal
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-methylpyrimidin-4-amine 4-Chlorophenylsulfanylmethyl (6), 4-Fluorobenzylsulfanyl (2) Cl (para), F (para) N-Methyl (4) Not reported

Research Implications

  • Solubility: The dimethylamine group’s lower pKa suggests better solubility in acidic biological compartments (e.g., lysosomes) compared to monomethylamine derivatives .
  • Unanswered Questions : Lack of bioactivity data for the target compound highlights a critical research gap. Future studies should prioritize assays against microbial or cancer cell lines, leveraging structural insights from active analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.